molecular formula C11H12O6 B13919676 Dimethyl 4-hydroxy-5-methoxyphthalate

Dimethyl 4-hydroxy-5-methoxyphthalate

Cat. No.: B13919676
M. Wt: 240.21 g/mol
InChI Key: JOPAQXGIQZVEPQ-UHFFFAOYSA-N
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Description

1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate is an organic compound that belongs to the class of benzenedicarboxylates This compound is characterized by the presence of two methyl groups, a hydroxyl group, and a methoxy group attached to a benzenedicarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate typically involves the esterification of 4-hydroxy-5-methoxyphthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-Hydroxy-5-methoxyphthalic acid+2MethanolH2SO41,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate+2H2O\text{4-Hydroxy-5-methoxyphthalic acid} + 2 \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate} + 2 \text{H}_2\text{O} 4-Hydroxy-5-methoxyphthalic acid+2MethanolH2​SO4​​1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate+2H2​O

Industrial Production Methods

In an industrial setting, the production of 1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 1,2-Dimethyl 4-oxo-5-methoxy-1,2-benzenedicarboxylate.

    Reduction: 1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedimethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl 4-hydroxy-1,2-benzenedicarboxylate: Lacks the methoxy group, which can affect its reactivity and applications.

    1,2-Dimethyl 5-methoxy-1,2-benzenedicarboxylate:

    4-Hydroxy-5-methoxy-1,2-benzenedicarboxylate: Lacks the methyl groups, which can alter its physical and chemical properties.

Uniqueness

1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate is unique due to the presence of both hydroxyl and methoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

dimethyl 4-hydroxy-5-methoxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C11H12O6/c1-15-9-5-7(11(14)17-3)6(4-8(9)12)10(13)16-2/h4-5,12H,1-3H3

InChI Key

JOPAQXGIQZVEPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)O

Origin of Product

United States

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